A Comprehensive Technical Guide to Sodium Bromodifluoroacetate: Properties, Synthesis, and Applications in Modern Organic Chemistry
A Comprehensive Technical Guide to Sodium Bromodifluoroacetate: Properties, Synthesis, and Applications in Modern Organic Chemistry
Introduction: The Emergence of a Superior Difluorocarbene Precursor
In the landscape of fluorinated organic compounds, which are pivotal in pharmaceuticals, agrochemicals, and materials science, the introduction of the difluoromethylene (-CF2-) group into molecular scaffolds is of paramount importance.[1] For years, the go-to reagent for this transformation has been sodium chlorodifluoroacetate (ClCF2CO2Na). However, its practical application is hampered by its highly hygroscopic nature and the often harsh reaction conditions required for its decomposition to difluorocarbene (:CF2).[2] This guide provides an in-depth technical overview of sodium bromodifluoroacetate (BrCF2CO2Na), a superior alternative that has gained significant traction in the scientific community for its efficiency, milder reaction conditions, and ease of handling.[3][4] We will explore its fundamental properties, synthesis, mechanistic pathways, and key applications, offering field-proven insights for researchers, scientists, and drug development professionals.
Physicochemical and Spectroscopic Properties
Sodium bromodifluoroacetate is a white to almost white crystalline powder that offers significant advantages in handling due to its non-hygroscopic nature.[3] Its core properties are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C2BrF2NaO2 | [5][6] |
| Molecular Weight | 196.91 g/mol | [5][6] |
| CAS Number | 84349-27-9 | [5][6][7] |
| Appearance | White to almost white powder/crystalline solid | [5] |
| Melting Point | 67°C | [8] |
| Boiling Point | 104°C at 83 mmHg | [8] |
| Solubility | Soluble in water | [5] |
| Storage | Keep in a dark place, under an inert atmosphere, at room temperature | [5][7] |
While detailed spectroscopic data (NMR, IR) are best obtained on a lot-specific basis, characterization would typically involve:
-
¹³C NMR: A characteristic signal for the -CF2- carbon, split by the two fluorine atoms.
-
¹⁹F NMR: A singlet corresponding to the two equivalent fluorine atoms.
-
IR Spectroscopy: Strong absorbance bands corresponding to the carboxylate C=O stretching vibrations.
Synthesis of Sodium Bromodifluoroacetate
The synthesis of sodium bromodifluoroacetate is typically achieved through the hydrolysis of a suitable precursor, such as ethyl bromodifluoroacetate. A generalized laboratory-scale synthesis protocol is provided below.
Experimental Protocol: Synthesis of Sodium Bromodifluoroacetate
Objective: To synthesize sodium bromodifluoroacetate from ethyl bromodifluoroacetate.
Materials:
-
Ethyl bromodifluoroacetate
-
Sodium hydroxide (NaOH)
-
Water (deionized)
-
Ethanol
-
Dichloromethane (or other suitable organic solvent for extraction)
-
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
-
Dissolve a known molar equivalent of sodium hydroxide in a minimal amount of water in a round-bottom flask equipped with a magnetic stirrer and cooled in an ice bath.
-
Slowly add one molar equivalent of ethyl bromodifluoroacetate to the cooled NaOH solution with vigorous stirring. The reaction is exothermic, and the temperature should be maintained below 10°C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours, monitoring the reaction progress by TLC or GC-MS.
-
Once the reaction is complete, wash the aqueous solution with dichloromethane to remove any unreacted starting material and the ethanol byproduct.
-
Carefully remove the water from the aqueous layer under reduced pressure to yield the crude sodium bromodifluoroacetate.
-
The crude product can be further purified by recrystallization from a suitable solvent system if necessary.
-
Dry the purified product under vacuum to obtain a fine white powder.
Self-Validation: The purity of the synthesized sodium bromodifluoroacetate should be confirmed by melting point analysis and spectroscopic methods (¹³C NMR, ¹⁹F NMR, and IR spectroscopy) to ensure it is free from starting materials and byproducts.
Mechanism of Action: A Superior Difluorocarbene Source
The primary utility of sodium bromodifluoroacetate lies in its role as an efficient precursor to difluorocarbene (:CF2), a highly reactive intermediate.[9] Upon heating, sodium bromodifluoroacetate undergoes thermal decomposition via a concerted mechanism involving the loss of carbon dioxide and a bromide ion to generate difluorocarbene.[2]
Caption: Mechanism of Difluorocarbene Generation.
A key advantage of sodium bromodifluoroacetate over its chloro-analogue is its lower decomposition temperature, allowing for milder reaction conditions.[3] This is attributed to the weaker carbon-bromine bond compared to the carbon-chlorine bond, facilitating the elimination of the bromide ion.
Applications in Organic Synthesis: Gem-Difluorocyclopropanation
The most prominent application of sodium bromodifluoroacetate is in the synthesis of gem-difluorocyclopropanes and gem-difluorocyclopropenes from alkenes and alkynes, respectively.[3][4] These fluorinated cyclopropanes are valuable building blocks in medicinal chemistry and materials science.[3]
Experimental Protocol: Synthesis of 1,1-difluoro-2,2-diphenylcyclopropane
Objective: To synthesize a gem-difluorocyclopropane via the reaction of 1,1-diphenylethylene with difluorocarbene generated from sodium bromodifluoroacetate.
Materials:
-
Sodium bromodifluoroacetate (BrCF2CO2Na)
-
1,1-Diphenylethylene
-
Diglyme (or another suitable high-boiling aprotic solvent)
-
Argon or Nitrogen gas
-
Standard glassware for anhydrous reactions
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen/argon inlet, add 1,1-diphenylethylene and diglyme.
-
Add sodium bromodifluoroacetate to the flask. The use of BrCF2CO2Na often allows for a 1:1.5 to 1:2 molar ratio of alkene to carbene precursor, which is more efficient than the larger excess required for ClCF2CO2Na.[3]
-
Heat the reaction mixture to the desired temperature (typically 120-150°C) under an inert atmosphere. The lower reaction temperature is a distinct advantage of using BrCF2CO2Na.[3]
-
Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within a few hours.
-
Upon completion, cool the reaction mixture to room temperature and dilute with water.
-
Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the pure 1,1-difluoro-2,2-diphenylcyclopropane.
Self-Validation: The identity and purity of the product should be confirmed by ¹H NMR, ¹³C NMR, ¹⁹F NMR, and mass spectrometry. The presence of the CF2 group can be unequivocally identified by the characteristic splitting patterns in the NMR spectra.
Caption: Experimental Workflow for Difluorocyclopropanation.
Safety and Handling
Sodium bromodifluoroacetate is classified as an irritant and should be handled with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[5][10] It is harmful if swallowed, in contact with skin, or if inhaled.[6] All manipulations should be carried out in a well-ventilated fume hood.[8][10]
| Hazard Statement | Description |
| H302+H312+H332 | Harmful if swallowed, in contact with skin or if inhaled[6] |
| H315 | Causes skin irritation[6] |
| H319 | Causes serious eye irritation[6] |
| H335 | May cause respiratory irritation[10] |
Conclusion
Sodium bromodifluoroacetate has established itself as a highly effective and practical reagent for the generation of difluorocarbene.[3][4] Its non-hygroscopic nature, coupled with the ability to effect difluorocyclopropanation under milder conditions and with greater efficiency than its chloro-analogue, makes it an invaluable tool for synthetic chemists.[2][3] The protocols and data presented in this guide underscore its utility and provide a solid foundation for its application in research and development, particularly in the synthesis of novel fluorinated molecules for the pharmaceutical and materials science industries.
References
-
Oshiro, K., Morimoto, Y., & Amii, H. (2010). Sodium Bromodifluoroacetate: A Difluorocarbene Source for the Synthesis of gem-Difluorocyclopropanes. Synthesis, 2010(12), 2080–2084. [Link]
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Semantic Scholar. (2010). Sodium Bromodifluoroacetate:A Difluorocarbene Source for the Synthesis of gem-Difluorocyclopropanes. Retrieved from [Link]
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PubChem. (n.d.). bromodifluoroacetic acid sodium salt. Retrieved from [Link]
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Sci-Hub. (2010). Sodium Bromodifluoroacetate: A Difluorocarbene Source for the Synthesis of gem-Difluorocyclopropanes. Retrieved from [Link]
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ResearchGate. (2010). ChemInform Abstract: Sodium Bromodifluoroacetate: A Difluorocarbene Source for the Synthesis of gem-Difluorocyclopropanes. Retrieved from [Link]
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Apollo Scientific Ltd. (n.d.). SODIUM BROMOFLUOROACETATE SDS. Retrieved from [Link]
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Delso, I., et al. (2015). Ethyl dibromofluoroacetate: a versatile reagent for the synthesis of fluorinated molecules. Beilstein Journal of Organic Chemistry, 11, 2135–2151. [Link]
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